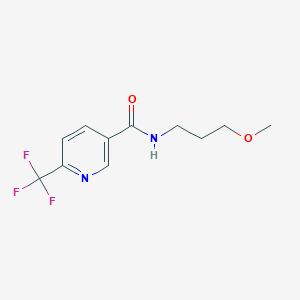

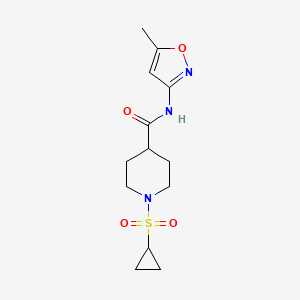

![molecular formula C14H15F3N6 B2395101 4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097926-82-2](/img/structure/B2395101.png)

4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted with a trifluoromethyl group at the 6-position and a piperazine ring at the 4-position. The piperazine ring is further substituted with a 6-methylpyrazin-2-yl group .科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has demonstrated the compound's utility in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and pyrimido[1,2-a]benzimidazoles incorporating the trifluoromethyl group has been explored. These compounds have shown significant biological activities, including antitumor and antimicrobial effects (Shaaban, 2008).

Antiproliferative Activity

A series of derivatives based on the core structure of 4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These studies have contributed to the understanding of the structure-activity relationship necessary for designing effective anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antiviral Activities

The antimicrobial activity of novel derivatives incorporating the trifluoromethyl group has been investigated. These compounds have demonstrated potential in treating infections caused by bacteria and fungi, contributing to the search for new antimicrobial agents. Additionally, some derivatives have shown remarkable antiavian influenza virus activity, highlighting the compound's potential in antiviral research (Hebishy et al., 2020).

Anticonvulsant and Analgesic Properties

The compound's derivatives have been evaluated for their potential anticonvulsant and analgesic activities. These studies are crucial for developing new therapeutic agents for neurological disorders and pain management, providing insights into their pharmacological properties (Aytemir et al., 2004).

作用機序

While the specific mechanism of action for “4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is not mentioned in the literature, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

特性

IUPAC Name |

2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6/c1-10-7-18-8-13(21-10)23-4-2-22(3-5-23)12-6-11(14(15,16)17)19-9-20-12/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAAUUPYPVSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)

![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)

![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)